molecular formula C33H39NO11S B1139234 PF-543 (Citrate) CAS No. 1415562-83-2

PF-543 (Citrate)

Cat. No.: B1139234
CAS No.: 1415562-83-2
M. Wt: 657.7 g/mol
InChI Key: PWXXWUWKNPXSGW-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Historical Development of Sphingosine Kinase Inhibitors

The development of sphingosine kinase inhibitors represents a fascinating journey in medicinal chemistry that began with the recognition of sphingosine-1-phosphate as a critical bioactive lipid mediator. Early efforts to target sphingosine kinases were hampered by the lack of potent and selective compounds, with initial inhibitors such as N,N-dimethylsphingosine and safingol showing limited selectivity and modest potency. The field experienced a transformative moment with the discovery of FTY720 (fingolimod), originally developed as an immunosuppressive agent, which was later found to interact with sphingosine kinases and sphingosine-1-phosphate receptors.

The quest for more selective and potent sphingosine kinase 1 inhibitors led pharmaceutical researchers to develop systematic screening approaches. A pivotal advancement came through the implementation of two different formats of enzyme-based high-throughput screening, which yielded two attractive chemotypes capable of inhibiting sphingosine-1-phosphate formation in cells. The molecular combination of these screening hits through structure-activity relationship studies ultimately led to the development of compound 22a, later designated as PF-543, representing a breakthrough achievement with two orders of magnitude improved potency compared to earlier inhibitors.

The historical progression from early sphingosine kinase inhibitors to PF-543 illustrates the evolution of drug discovery methodologies in targeting lipid kinases. Initial compounds like SKI-I and SKI-II provided proof-of-concept evidence for sphingosine kinase inhibition but lacked the selectivity and potency required for definitive biological studies. The development of PF-543 marked a paradigm shift, providing researchers with a tool compound possessing unprecedented selectivity and potency for sphingosine kinase 1, thereby enabling more precise investigation of this enzyme's biological functions.

Structural Classification of PF-543 Citrate within Sphingosine Kinase 1 Inhibitors

PF-543 Citrate belongs to a distinct structural class of sphingosine kinase 1 inhibitors characterized by a complex molecular architecture featuring a pyrrolidine core linked to a substituted benzyl moiety through a phenoxymethyl bridge. The compound's molecular formula is C27H31NO4S with a molecular weight of 465.6 grams per mole, and it exists as the citrate salt form for enhanced solubility and stability. The structural classification of PF-543 distinguishes it from other sphingosine kinase inhibitor families, including the sphingosine analogs, guanidine-based inhibitors, and natural product derivatives.

Crystal structure analysis of sphingosine kinase 1 in complex with PF-543 has revealed critical insights into the compound's binding mode and selectivity determinants. The inhibitor adopts a bent conformation analogous to that expected of a bound sphingosine substrate but with a distinctively rotated head group. This structural arrangement allows PF-543 to occupy the sphingosine binding site while maintaining unique interactions that confer its exceptional selectivity for sphingosine kinase 1 over sphingosine kinase 2. The compound's binding involves interactions with the conserved serine-glycine-aspartic acid-glycine motif critical for catalytic activity, positioning it as a sphingosine-competitive inhibitor.

Comparative structural analysis reveals that PF-543 represents a significant departure from earlier inhibitor designs. Unlike sphingosine analogs such as safingol or FTY720, which retain the characteristic long-chain fatty acid structure of natural sphingolipids, PF-543 incorporates a more rigid aromatic framework that provides enhanced binding affinity and selectivity. The compound's structural features include a phenylsulfonylmethyl substituent that contributes to its potency and a pyrrolidine ring system that facilitates proper orientation within the enzyme active site.

Inhibitor Class Representative Compound Sphingosine Kinase 1 Potency Selectivity Ratio Structural Features
Pyrrolidine-based PF-543 3.6 nM >100-fold vs SK2 Phenoxymethyl bridge, sulfonyl group
Sphingosine analogs Safingol 5 μM Non-selective Long-chain amino alcohol
Guanidine-based SLP7111228 48 nM Selective for SK1 Oxadiazole ring, guanidine moiety
Natural products Pachastrissamine 4.6 μM Non-selective Marine alkaloid structure

Rationale for Targeting Sphingosine Kinase 1 in Therapeutic Research

The strategic rationale for targeting sphingosine kinase 1 in therapeutic research stems from the enzyme's central role in regulating the ceramide-sphingosine-1-phosphate rheostat, a critical determinant of cell fate decisions between survival and death. Sphingosine kinase 1 catalyzes the phosphorylation of sphingosine to generate sphingosine-1-phosphate, a bioactive lipid that promotes cell growth, survival, and migration while serving as a key regulator of lymphocyte trafficking. The enzyme's activation by numerous growth factors and cytokines, including epidermal growth factor, platelet-derived growth factor, vascular endothelial growth factor, and tumor necrosis factor alpha, positions it at the intersection of multiple signaling pathways implicated in pathological processes.

Cancer research has provided compelling evidence for sphingosine kinase 1 as a therapeutic target, with the enzyme being overexpressed in various tumor types including breast, lung, prostate, and hematological cancers. The oncogenic properties of sphingosine kinase 1 are mediated through its ability to promote cell proliferation, inhibit apoptosis, and enhance tumor angiogenesis and metastasis. Studies have demonstrated that elevated sphingosine kinase 1 expression correlates with poor prognosis, increased tumor recurrence, and enhanced metastatic potential in multiple cancer types, establishing a strong foundation for therapeutic intervention.

Beyond oncology, sphingosine kinase 1 represents an attractive target for inflammatory diseases and fibrotic conditions. The enzyme's role in inflammatory cytokine production and immune cell trafficking makes it relevant for treating autoimmune disorders, while its involvement in fibroblast activation and collagen synthesis positions it as a potential target for anti-fibrotic therapies. Research has shown that sphingosine kinase 1 inhibition can reduce hepatic fibrosis in experimental models by suppressing the activation of hepatic stellate cells and decreasing collagen and alpha-smooth muscle actin expression.

The therapeutic potential of sphingosine kinase 1 inhibition is further supported by the enzyme's role in regulating the balance between pro-survival sphingosine-1-phosphate and pro-apoptotic ceramide and sphingosine. This regulatory function makes sphingosine kinase 1 inhibitors particularly attractive for combination therapies, where they can sensitize resistant cells to other therapeutic interventions by shifting the sphingolipid rheostat toward cell death. The development of selective inhibitors like PF-543 has enabled researchers to definitively establish the specific contributions of sphingosine kinase 1 versus sphingosine kinase 2 to disease pathogenesis, providing crucial insights for therapeutic strategy development.

Disease Area Mechanism of Action Experimental Evidence Therapeutic Potential
Cancer Promotes proliferation, survival, angiogenesis Overexpression correlates with poor prognosis High - multiple tumor types
Inflammatory diseases Regulates cytokine production, immune trafficking Reduces colitis symptoms in models Moderate - autoimmune conditions
Fibrotic disorders Controls fibroblast activation, collagen synthesis Inhibits hepatic fibrosis progression High - liver and lung fibrosis
Metabolic diseases Influences insulin signaling, lipid metabolism Affects glucose homeostasis Emerging - diabetes, obesity

Properties

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXXWUWKNPXSGW-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856156
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-83-2
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

PF-543 (Citrate), also known as Sphingosine Kinase 1 Inhibitor II Citrate, is a selective inhibitor of sphingosine kinase 1 (SphK1) with significant implications in cancer biology and other pathological conditions. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various cell types, and potential therapeutic applications.

Overview of PF-543 (Citrate)

  • Chemical Structure : PF-543 is characterized by its ability to inhibit SphK1 with a high degree of selectivity over SphK2. Its binding affinity is notable, with a Ki value reported at approximately 3.6 nM, making it over 1000-fold more potent in suppressing sphingosine-1-phosphate (S1P) formation compared to conventional inhibitors like DMS and SKI-2 .
  • Mechanism of Action : PF-543 acts as a sphingosine-competitive inhibitor, effectively reducing S1P levels while increasing sphingosine concentrations within cells. This alteration in lipid signaling pathways is crucial for its biological effects.

Inhibition of SphK1

PF-543 demonstrates potent inhibition of SphK1 in various cellular contexts:

  • In vitro Studies : In head and neck carcinoma cells (1483 cells), PF-543 decreased endogenous S1P levels by 10-fold, correlating with increased sphingosine levels . The compound was also shown to inhibit SphK1 activity with an IC50 value of approximately 2.0 nM.
Cell TypeEndogenous S1P ReductionSphingosine Increase
1483 Cells10-foldProportional increase

Effects on Cancer Cells

Despite its strong inhibitory effects on SphK1, PF-543 has exhibited limited anticancer activity in various studies:

  • Cell Viability Assays : In pancreatic cancer cell lines, PF-543 showed low cytotoxicity, attributed to sustained high sphingosine levels even when S1P production was inhibited . This suggests that while PF-543 effectively alters lipid signaling, it may not induce sufficient apoptotic pathways to enhance cancer cell death.
CompoundIC50 (μM)Cell Line
PF-543>20MIA PaCa2
FTY7209.57MIA PaCa2

In Vivo Studies

In animal models, PF-543 has demonstrated specific physiological effects:

  • Pulmonary Hypertension Model : Administration of PF-543 in a mouse model showed no significant impact on vascular remodeling but reduced right ventricular hypertrophy . This indicates potential therapeutic applications beyond oncology.

Case Studies and Research Findings

Several studies have explored the efficacy and limitations of PF-543:

  • Synthesis of Derivatives : Research on derivatives of PF-543 highlighted that modifications to its structure could enhance metabolic stability and anticancer activity. For instance, derivatives with aliphatic tails showed improved cytotoxic effects against pancreatic cancer cells compared to PF-543 itself .
  • Antitumor Activity : A study involving novel dimer derivatives indicated that certain modifications led to superior anticancer activity against non-small cell lung cancer (NSCLC) cells, suggesting that while PF-543 is effective as an SK1 inhibitor, its anticancer potential may be enhanced through structural alterations .

Summary Table of Biological Activities

ActivityObservations
SphK1 InhibitionKi = 3.6 nM; IC50 = 2.0 nM
Endogenous S1P ReductionUp to 10-fold in specific cancer cell lines
CytotoxicityLimited; high sphingosine levels persist
Effects in Animal ModelsReduced right ventricular hypertrophy
Potential for Structural DerivativesEnhanced activity noted in modified compounds

Scientific Research Applications

Anticancer Activity

PF-543 has been investigated for its anticancer properties across various types of malignancies. Studies indicate that while PF-543 shows potent inhibition of SK1, its direct anticancer effects can vary depending on the cancer type.

  • Non-Small Cell Lung Cancer : A study reported that novel dimer derivatives of PF-543 exhibited enhanced anticancer activity against non-small cell lung cancer (NSCLC) cell lines compared to PF-543 itself. These derivatives demonstrated increased cytotoxicity and apoptosis induction in NSCLC cells, suggesting that structural modifications can improve therapeutic efficacy .
  • Colorectal Cancer : Research has shown that PF-543 exhibits efficacy against colorectal cancer in animal models. However, the anticancer effect was not as pronounced as the SK1 inhibitory effect, indicating a complex relationship between SK inhibition and anticancer activity .
  • Pancreatic Cancer : In pancreatic cancer studies, PF-543's ability to reduce S1P levels was noted, but its overall cytotoxicity was limited compared to other compounds that inhibit both SK1 and SK2 .

Mechanistic Insights

The mechanism by which PF-543 exerts its effects involves modulation of sphingolipid metabolism:

  • Sphingolipid Regulation : PF-543's inhibition of SK1 leads to decreased levels of S1P and increased levels of sphingosine. This shift in sphingolipid balance can induce apoptosis in cancer cells .
  • Cellular Studies : In vitro studies have demonstrated that PF-543 reduces cell viability in various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation .

Data Tables

Cancer Type Effectiveness of PF-543 Mechanism
Non-Small Cell LungHigh (with derivatives)Induces apoptosis; inhibits proliferation
ColorectalModerateAlters sphingolipid levels
PancreaticLowLimited cytotoxicity

Case Study 1: Non-Small Cell Lung Cancer

In a controlled study using NSCLC cell lines, derivatives of PF-543 were synthesized to enhance anticancer activity. The results indicated that these derivatives were more effective than PF-543 alone, with significant increases in apoptosis rates observed through annexin-V staining assays .

Case Study 2: Colorectal Cancer

In animal models, PF-543 was administered to assess its impact on tumor growth. While it showed some effectiveness in reducing tumor size, the correlation between SK inhibition and tumor reduction was not straightforward due to varying responses among different cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

FTY720 (Fingolimod)

  • Target Selectivity : FTY720 is an SK2-dependent S1P receptor modulator, phosphorylated by SK2 to act as an S1P mimetic . Unlike PF-543, it activates protein phosphatase 2A (PP2A), enhancing anticancer effects .
  • Anticancer Activity : FTY720 demonstrates higher cytotoxicity (IC50 = 9.57 µM in pancreatic cancer cells) compared to PF-543 (IC50 = 26.07 µM) .
  • Structural Features : Its aliphatic tail improves metabolic stability (66.7% in human microsomes for derivatives like Compound 10) but reduces SK1 selectivity .
  • Key Difference : FTY720’s dual mechanism (S1P modulation + PP2A activation) enhances efficacy, whereas PF-543 relies solely on SK1 inhibition .

ABC294640 (Opaganib)

  • Target Selectivity: A non-lipid SK2 inhibitor (IC50 = 9.8 µM) in phase 2 clinical trials for solid cancers .
  • Anticancer Activity : Superior to PF-543 in reducing tumor growth in vivo, likely due to broader SK2 inhibition and better pharmacokinetics .
  • Structural Features : Lacks the benzenesulfonyl group, improving solubility but forfeiting SK1 selectivity .

SKI II

  • Target Selectivity : Dual SK1/SK2 inhibitor (IC50 = 78 µM and 45 µM, respectively) with irreversible SK1 degradation .
  • Anticancer Activity : Moderate apoptosis induction but lower potency than PF-543 .
  • Key Difference: Non-competitive inhibition mechanism contrasts with PF-543’s competitive binding .

PF-543 Derivatives

  • Compound 10 : Aliphatic tail derivative with improved MS (66.7% stability in humans) and cytotoxicity (IC50 = 11.14 µM) but reduced SK1 selectivity .
  • Dimer Derivatives (Compounds 2 and 4) : Piperidine-head derivatives show enhanced anticancer activity (IC50 = 7.07–7.75 µM) but lower SK1 selectivity due to bulky tails .

Comparative Data Table

Compound Target Selectivity Potency (IC50/Ki) Anticancer Activity (IC50) Metabolic Stability (Human) Key Structural Feature
PF-543 Citrate SK1 (100x > SK2) Ki = 3.6 nM 26.07 µM (pancreatic cancer) 5.8% Benzenesulfonyl tail
FTY720 SK2-dependent S1P modulator N/A 9.57 µM Moderate (derivatives: 66.7%) Aliphatic tail
ABC294640 SK2 IC50 = 9.8 µM Clinical efficacy Higher than PF-543 Non-lipid scaffold
SKI II SK1/SK2 dual IC50 = 78/45 µM Moderate Unknown Non-lipid, dual inhibitor
Compound 10 Reduced SK1 selectivity IC50 = 11.14 µM High 66.7% Aliphatic tail (FTY720-like)

Key Findings and Implications

SK1 Selectivity vs.

Structural Trade-offs : Aliphatic tails (e.g., Compound 10) improve MS and cytotoxicity but reduce SK1 selectivity, while aromatic tails preserve selectivity but limit stability .

Clinical Potential: ABC294640’s progression to clinical trials highlights the importance of non-lipid structures and SK2 inhibition, whereas PF-543 derivatives require further optimization for translational use .

Preparation Methods

Synthetic Route and Reaction Conditions

The synthesis of PF-543 Citrate begins with 3-bromo-5-methylphenol as the starting material, proceeding through a four-step sequence involving Sonogashira coupling, hydrogenation, aldehyde coupling, and reductive amination.

Step 1: Sonogashira Coupling
3-Bromo-5-methylphenol undergoes Sonogashira coupling with 1-octyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) to introduce an alkyne moiety. This step yields a substituted phenolic intermediate (Compound 3 ).

Step 2: Hydrogenation
The alkyne group in Compound 3 is reduced using hydrogen gas and a palladium catalyst (e.g., Pd/C) to form a saturated hydrocarbon chain (Compound 4 ).

Step 3: Aldehyde Coupling
Compound 4 reacts with 4-(bromomethyl)benzaldehyde under basic conditions (e.g., K₂CO₃) to introduce a benzaldehyde group, forming Compound 5 .

Step 4: Reductive Amination
The final step involves reductive amination of Compound 5 with (R)-(−)-prolinol using sodium cyanoborohydride (NaBH₃CN) to yield the PF-543 base. Citric acid is then added to form the citrate salt, achieving a 23% overall yield.

Table 1: Synthetic Steps and Yields for PF-543 Citrate

StepReaction TypeReagents/ConditionsYield (%)
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, 1-octyne65
2HydrogenationH₂, Pd/C85
3Aldehyde Coupling4-(Bromomethyl)benzaldehyde, K₂CO₃72
4Reductive Amination(R)-(−)-Prolinol, NaBH₃CN55

Analytical Characterization

Structural Confirmation

PF-543 Citrate’s structure is verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The (R)-configuration of the prolinol moiety is confirmed via chiral HPLC.

Physicochemical Properties

The compound exhibits high solubility in polar solvents:

  • DMSO : ≥89.4 mg/mL

  • Ethanol : ≥28.33 mg/mL

  • Water : ≥51.8 mg/mL (with sonication).

Table 2: Physicochemical Properties of PF-543 Citrate

PropertyValue
Molecular FormulaC₃₃H₃₉NO₁₁S
Molecular Weight657.73 g/mol
CAS Number1415562-83-2
Solubility (DMSO)≥89.4 mg/mL
Storage Temperature-20°C (stable for 1 month)
Desired Concentration1 mg (Volume)5 mg (Volume)10 mg (Volume)
1 mM1.5204 mL7.6019 mL15.2038 mL
5 mM0.3041 mL1.5204 mL3.0408 mL
10 mM0.1520 mL0.7602 mL1.5204 mL

In Vivo Formulation

For animal studies, PF-543 Citrate is dissolved in a vehicle containing DMSO, PEG300, and Tween 80 (ratio optimized for target tissue bioavailability).

Pharmacological Validation

Enzyme Inhibition Assays

PF-543 Citrate demonstrates potent SphK1 inhibition with an IC₅₀ of 2.0 ± 0.6 nM in vitro. In 1483 head and neck carcinoma cells, it reduces sphingosine-1-phosphate (S1P) levels by 10-fold, confirming target engagement.

In Vivo Efficacy

Administration of 10 mg/kg PF-543 Citrate in mice reduces right ventricular hypertrophy in pulmonary hypertension models without affecting vascular remodeling.

Comparative Analysis of Synthetic Derivatives

A 2019 study synthesized PF-543 derivatives by modifying the phenolic tail, achieving a compound with improved SK1 inhibition (IC₅₀ = 10 nM vs. 196 nM for PF-543). However, the parent compound remains preferred due to its well-characterized pharmacokinetics .

Q & A

Q. What is the mechanism of action of PF-543 (Citrate) in inhibiting sphingosine kinase 1 (SphK1)?

PF-543 acts as a reversible, sphingosine-competitive SphK1 inhibitor with a Ki of 3.6 nM and IC50 of 2.0 nM. It reduces intracellular S1P levels by blocking sphingosine phosphorylation, leading to a dose-dependent increase in sphingosine (e.g., 10-fold S1P reduction in 1483 cells at 200 nM ). This inhibition is selective (>100-fold) for SphK1 over SphK2, making it a critical tool for dissecting isoform-specific S1P signaling .

Q. How can researchers validate SphK1 inhibition in cellular models using PF-543?

Key validation methods include:

  • Measuring intracellular S1P/sphingosine ratios via LC-MS/MS after PF-543 treatment (e.g., EC50 of 8.4 nM for S1P depletion in 1483 cells ).
  • Assessing downstream effects like caspase-3/7 activation (0.1–10 μM; 24 hours in PASM cells ) or LC3-I/II conversion to monitor autophagy .
  • Using parallel assays (e.g., pHrodo and LysoSensor) to confirm intracellular pH changes linked to SphK1 inhibition .

Q. What are the primary in vivo applications of PF-543 in disease models?

PF-543 has been used to:

  • Ameliorate cardiac fibrosis in type 1 diabetic mice (reducing TGF-β1, collagen I/III expression, and improving LVEF ).
  • Suppress inflammatory mediators (e.g., CCL2, MMP-1) in tuberculosis granulomas .
  • Attenuate hypoxia-induced pulmonary hypertension in mice by reducing right ventricular hypertrophy .

Advanced Research Questions

Q. How should researchers address contradictions in PF-543’s effects on cancer cell proliferation?

Despite its potent S1P depletion, PF-543 does not inhibit proliferation in certain cancer models (e.g., 1483 head and neck carcinoma cells ). To resolve this:

  • Compare SphK1 expression levels across cell lines using immunoblotting or IHC (e.g., high SphK1 in TB granuloma macrophages ).
  • Combine PF-543 with SphK2 inhibitors (e.g., SKI-II) to test compensatory pathways .
  • Evaluate alternative survival mechanisms, such as autophagy induction (via LC3-II accumulation ).

Q. What experimental design considerations are critical for dose optimization in PF-543 studies?

  • Time-course analysis : PF-543 rapidly alters S1P levels (effects observable within 1 hour ), but prolonged treatment (24 hours) may be needed for apoptosis/autophagy .
  • Tissue specificity : Dose ranges vary by model (e.g., 10–1000 nM in PASM cells for SK1 inhibition vs. 200 nM in diabetic mice for fibrosis reduction ).
  • Off-target checks : Validate selectivity using kinase panels, as PF-543 shows minimal activity against 46 lipid/protein kinases .

Q. How can PF-543 be integrated with omics approaches to map S1P signaling networks?

  • Perform transcriptomic profiling (e.g., RNA-seq) to identify PF-543-modulated pathways (e.g., downregulated TGF-β1 in diabetic hearts ).
  • Combine with lipidomics to quantify S1P and related metabolites (ceramide, dihydro-S1P) .
  • Use phosphoproteomics to trace Akt/ERK signaling changes (e.g., PF-543 blocks aPC/PAR1-induced Akt phosphorylation but not ERK ).

Q. What structural modifications of PF-543 improve selectivity or potency for SphK1?

  • The benzenesulfonyl group is critical for low IC50; its removal reduces activity .
  • Increasing linker length between head and tail groups (e.g., compound 55 vs. PF-543) alters SphK1/SphK2 selectivity .
  • Hybrid analogs (e.g., quinolin-2-one-pyrimidine derivatives) mimic PF-543’s polar interactions but require optimization for stronger binding .

Methodological Challenges and Solutions

Q. How to reconcile discrepancies in PF-543’s effects on intracellular pH across assays?

PF-543 induces rapid pH changes (detectable within minutes via pHrodo ), but stability varies by cell type. Solutions include:

  • Using dual probes (pHrodo + LysoSensor) for cross-validation .
  • Controlling for off-target lysosomal effects via autophagy inhibitors (e.g., chloroquine) .

Q. What strategies mitigate variability in PF-543’s efficacy across in vivo models?

  • Standardize SphK1 expression assessment (e.g., IHC in target tissues ).
  • Monitor S1P/sphingosine ratios in plasma/tissue homogenates to confirm target engagement .
  • Use citrate-free formulations if citrate buffers interfere with metabolic readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.